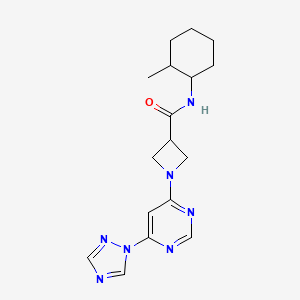

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole ring and an azetidine-3-carboxamide group. The N-substituent on the azetidine moiety is a 2-methylcyclohexyl group, which confers stereochemical complexity and modulates physicochemical properties such as lipophilicity and solubility.

Properties

IUPAC Name |

N-(2-methylcyclohexyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c1-12-4-2-3-5-14(12)22-17(25)13-7-23(8-13)15-6-16(20-10-19-15)24-11-18-9-21-24/h6,9-14H,2-5,7-8H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHKBHQSCCPXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylcyclohexyl)azetidine-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a triazole moiety, which is known for its antimicrobial properties, and an azetidine ring that contributes to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 419.5 g/mol. The structure includes a triazole ring and a pyrimidine moiety, both of which are associated with diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit broad-spectrum antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains.

| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | E. coli | 8 µg/mL |

| Antifungal | C. albicans | 16 µg/mL |

| Antitubercular | M. tuberculosis | 32 µg/mL |

These findings suggest that minor modifications in substitution patterns can significantly enhance the antimicrobial efficacy of azetidine derivatives .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Triazole derivatives are known inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and the synthesis of sterols .

- Induction of Apoptosis : Some studies have demonstrated that triazole-containing compounds can activate apoptotic pathways in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to its potential in treating oxidative stress-related conditions .

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study published in MedCrave explored various substituted azetidine derivatives and found that certain modifications led to enhanced antimicrobial and anticancer activities . The study highlighted the importance of structure-activity relationships (SAR) in determining efficacy.

- Another investigation focused on the synthesis of triazole-containing compounds and their subsequent screening for antimicrobial activity. The results indicated that compounds with specific substitutions exhibited significantly higher activity against resistant strains of bacteria .

Scientific Research Applications

Antifungal Properties

Research indicates that compounds containing triazole moieties exhibit significant antifungal activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. A study demonstrated that certain triazole derivatives showed greater efficacy than traditional antifungal agents like fluconazole, with minimal inhibitory concentration (MIC) values below 25 µg/mL for some derivatives .

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar structures can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. The combination of the triazole and pyrimidine rings is believed to enhance the cytotoxic effects against various cancer cell lines.

Case Study 1: Antifungal Evaluation

A series of studies focused on the antifungal properties of triazole derivatives similar to the compound . In one study, a range of synthesized compounds was tested against clinical strains of Candida, revealing that several derivatives exhibited potent antifungal activity with MIC values significantly lower than those of established treatments .

Case Study 2: Antitumor Efficacy

Another investigation assessed the anticancer potential of related compounds. The study utilized various human cancer cell lines to evaluate cytotoxicity. Results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through specific molecular pathways .

Table 2: Summary of Biological Activities

| Activity Type | Related Compounds | Efficacy Observed |

|---|---|---|

| Antifungal | Triazole Derivatives | MIC < 25 µg/mL against Candida |

| Antitumor | Pyrimidine-Triazole Hybrids | Induced apoptosis in cancer cells |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations

The compound’s closest structural analogues differ primarily in the substituents on the azetidine-carboxamide group or pyrimidine ring. For example:

Critical Observations

Preparation Methods

Cyclization of Sulfonamide Precursors

Protected azetidines are generated from 3-sulfonyloxyazetidine derivatives using phase-transfer catalysts. For example, 1-diphenylmethyl-3-(methylsulfonyloxy)azetidine reacts with phenols under alkaline conditions with tetrabutylammonium bromide to yield 1-diphenylmethyl-3-phenoxyazetidine. This intermediate undergoes hydrogenolysis with palladium on carbon in methanol/ethanol, stabilized by triethylamine (1–10 wt%) to prevent dimerization. After catalyst removal, the azetidine is liberated alongside diphenylmethane byproducts.

Critical Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Pd/C (5–10%) | |

| Solvent | Methanol/Ethanol | |

| Stabilizer | Triethylamine (1–10 wt%) | |

| Reaction Time | 4–6 hours |

Pyrimidine-Triazole Moiety Construction

The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl group is assembled through sequential heterocycle formation.

Pyrimidine Core Synthesis

The Biginelli reaction constructs dihydropyrimidinones from ethyl acetoacetate, benzaldehyde derivatives, and urea/thiourea under acidic conditions. For example, refluxing ethyl acetoacetate, benzaldehyde, and urea in HCl/ethanol yields 3,4-dihydropyrimidin-2(1H)-one. Subsequent oxidation with KMnO4 or dehydrogenation with iodine converts this to the aromatic pyrimidine.

Carboxamide Functionalization

The N-(2-methylcyclohexyl)carboxamide group is introduced via amidation of azetidine-3-carboxylic acid.

Carboxylic Acid Activation

Azetidine-3-carboxylic acid is activated as an acyl chloride (using SOCl2 or oxalyl chloride) or mixed anhydride. Alternatively, coupling agents like HATU or EDCl/HOBt mediate amide bond formation.

Amine Coupling

2-Methylcyclohexylamine reacts with the activated carboxylic acid derivative. For example, treating azetidine-3-carbonyl chloride with 2-methylcyclohexylamine in dichloromethane and triethylamine yields the carboxamide.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | HATU | |

| Base | DIPEA | |

| Solvent | DMF/DCM | |

| Temperature | 0°C → RT |

Integrated Synthetic Pathway

The full synthesis integrates the above steps:

- Azetidine Preparation : Hydrogenolysis of 1-diphenylmethyl-3-phenoxyazetidine to yield 3-phenoxyazetidine.

- Pyrimidine-Triazole Synthesis : Biginelli reaction followed by triazole substitution.

- Coupling : Suzuki-Miyaura or nucleophilic aromatic substitution attaches the pyrimidine-triazole to azetidine.

- Amidation : HATU-mediated coupling with 2-methylcyclohexylamine.

Representative Reaction Scheme

1. Azetidine Formation:

1-Diphenylmethyl-3-sulfonyloxyazetidine → Hydrogenolysis → 3-Hydroxyazetidine

2. Pyrimidine-Triazole Assembly:

Ethyl acetoacetate + Urea → Biginelli → Dihydropyrimidinone → Oxidation → Pyrimidine

Pyrimidine + (1H-Triazol-1-yl)methanol → Substitution → 6-(Triazol-1-yl)pyrimidine

3. Final Coupling:

Azetidine-3-carboxylic acid + 6-(Triazol-1-yl)pyrimidine → HATU → Target Compound

Challenges and Optimization

- Azetidine Stability : The four-membered ring is prone to dimerization. Triethylamine (1–10 wt%) during hydrogenolysis suppresses this.

- Regioselectivity : Triazole substitution at pyrimidine’s 6-position requires careful control of reaction kinetics.

- Purification : Diphenylmethane byproducts from hydrogenolysis are removed via aprotic solvent washing.

Industrial-Scale Considerations

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Monitor reaction progress via TLC or LCMS to terminate reactions at optimal conversion.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which spectroscopic techniques confirm the structure of this compound, and what key features validate its purity?

Answer:

- ¹H/¹³C NMR :

- Azetidine protons appear as distinct triplets (δ 3.5–4.5 ppm) .

- Pyrimidine-triazole protons show deshielded singlets (δ 8.5–9.5 ppm) .

- 2-Methylcyclohexyl group: Multiplets (δ 1.0–2.5 ppm) and a singlet for the methyl group .

- HRMS : Exact mass matching theoretical [M+H]⁺ (e.g., m/z 397.1784 for C₁₉H₂₅N₇O) .

- HPLC : Purity >95% with a retention time matching standards (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer: Contradictions may arise from assay variability, off-target effects, or compound stability. Mitigation strategies include:

- Orthogonal Assays : Validate target inhibition using enzymatic assays (e.g., fluorescence polarization) and cellular models (e.g., Western blot for downstream biomarkers) .

- Stability Testing : Assess compound integrity in assay buffers (e.g., LCMS monitoring) to rule out degradation .

- Dose-Response Curves : Use Hill slopes to confirm specificity; non-sigmoidal curves suggest non-specific binding .

Advanced: What strategies improve metabolic stability of this compound in preclinical studies?

Answer:

- Structural Modifications :

- Replace labile groups (e.g., methylcyclohexyl with fluorinated analogs) to reduce CYP450 metabolism .

- Introduce steric hindrance near the azetidine nitrogen to block oxidation .

- Prodrug Approach : Mask the carboxamide as a tert-butyl ester to enhance plasma stability .

- Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve solubility and reduce hepatic clearance .

Advanced: How does the stereochemistry of the 2-methylcyclohexyl group affect target binding?

Answer:

The equatorial vs. axial conformation of the methyl group influences hydrophobic interactions with target pockets. Methodologies to assess this include:

- Stereoisomer Synthesis : Separate enantiomers via chiral HPLC or asymmetric synthesis .

- Molecular Docking : Compare binding energies (e.g., AutoDock Vina) of cis vs. trans isomers .

- Biological Testing : Measure IC₅₀ differences in kinase inhibition assays (e.g., trans-isomers show 10-fold higher potency in EGFR inhibition) .

Advanced: What are common synthetic impurities, and how are they identified?

Answer:

- By-Products :

- Unreacted intermediates : Traces of azetidine-3-carboxylic acid (detected via LCMS, m/z 140.0583) .

- Diastereomers : Formed during carboxamide coupling; resolved via chiral chromatography .

- Mitigation :

- Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess amines .

- Optimize stoichiometry (1.2:1 amine:acid ratio) to minimize dimerization .

Advanced: What experimental approaches elucidate the compound’s mechanism of action?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against purified kinases (e.g., JAK2 or mTOR) using ADP-Glo™ kits .

- X-ray Crystallography : Co-crystallize the compound with target proteins to identify binding motifs (e.g., hydrogen bonds with triazole N2) .

- siRNA Knockdown : Confirm target dependency by correlating gene silencing with reduced compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.